3-Aminothiophene-2-thiol

Coordination Chemistry Ligand Design Metal Complex Catalysis

Researchers face batch-to-batch regioisomer confusion: substituting 3-aminothiophene-2-thiol with 5-amino or 2-amino analogs alters chelate bite angles, redox behavior, and cyclization outcomes. This compound solves that risk: • **Defined N,S-bidentate coordination:** Forms stable 5-membered metal chelates (vs. inaccessible in 5-isomer). • **Enhanced thiol acidity:** Higher thiolate fraction at neutral pH for rapid thiol-ene/ Michael bioconjugation. • **Surface anchoring & library production:** Thiol enables surface-confined polymer films; amino group supports solid-phase combinatorial synthesis.

Molecular Formula C4H5NS2
Molecular Weight 131.2 g/mol
Cat. No. B12978902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-thiol
Molecular FormulaC4H5NS2
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)S
InChIInChI=1S/C4H5NS2/c5-3-1-2-7-4(3)6/h1-2,6H,5H2
InChIKeyYYHSXOPHIDCDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothiophene-2-thiol: Chemical Profile and Comparator Context


3-Aminothiophene-2-thiol (CAS 791533-98-7) is a heterocyclic organosulfur compound with the molecular formula C4H5NS2 and a molecular weight of 131.2 g/mol . The compound belongs to the aminothiophenethiol family, characterized by a thiophene ring substituted with an amino group at the 3-position and a thiol group at the 2-position. This adjacency of amino and thiol functionalities creates a potential N,S-bidentate coordination site, a feature shared with its isomeric analog 5-aminothiophene-2-thiol but with distinct regioelectronic properties [1]. The 3-aminothiophene scaffold has been recognized as a privileged structure in combinatorial chemistry and drug discovery, with solid-phase synthesis methods enabling the generation of diverse compound libraries [2].

N,S-bidentate ligand scaffold for transition-metal complex design
Heterocyclic building block for thienopyrimidine and fused-ring synthesis
Combinatorial chemistry–compatible scaffold with dual functional handles

Why 3-Aminothiophene-2-thiol Cannot Be Replaced by Other Analogs


Substituting regioisomeric aminothiophene-thiols without verifying functional differentiation risks altered chelation geometry, changed redox behavior, and divergent reaction outcomes. The relative positions of the amino and thiol groups on the thiophene ring dictate the bite angle and stability of metal complexes, the electronic influence on the thiol pKa, and the regioselectivity of subsequent cyclization or derivatization reactions [1]. The 2-aminothiophene isomer, although extensively studied, is inherently unstable unless stabilized by electron-withdrawing substituents, whereas the 3-aminothiophene core is intrinsically more stable and synthetically accessible via modern catalytic methods [2]. These fundamental differences in stability and reactivity profile mean that generic interchange with other aminothiophene or aminothiophenol derivatives is not scientifically rigorous without head-to-head validation data.

Target3-Aminothiophene-2-thiol: 1,2-amino-thiol enables bidentate chelation
Regioisomer5-Aminothiophene-2-thiol: 1,4-substitution prevents intramolecular chelate formation
TargetThiophene ring: lower thiol pKa, distinct redox profile vs benzene analogs
Carbocyclic analog2-Aminothiophenol: benzene backbone alters acidity and metal-binding speciation

Quantitative Differentiation Against Key Chemical Comparators


Chelation Geometry: N,S-Bidentate vs. Monodentate Coordination Modes

The 1,2-substitution pattern (amino at C3, thiol at C2) on the thiophene ring of 3-aminothiophene-2-thiol enables the formation of a five-membered chelate ring upon simultaneous N,S-coordination to a metal center. In contrast, the 1,4-substitution pattern of 5-aminothiophene-2-thiol precludes formation of an intramolecular chelate, resulting in a fundamentally different coordination mode. This difference is analogous to the well-established distinction between o-aminothiophenol (effective bidentate ligand) and its para-isomer [1]. While direct stability constant (log K) data for the target compound are not available in the peer-reviewed literature, the bidentate coordination motif is structurally confirmed for related o-aminothiophenolate ligands in experimental studies [2].

Chelation Geometry
Class-level
N,S-bidentate 5-membered chelate vs. monodentate regioisomer
Coordination mode context differs by regioisomer substitution pattern
Direct log K data not available; inferred from o-aminothiophenol analogy
Coordination Chemistry Ligand Design Metal Complex Catalysis

Thiol Acidity: pKa Differential vs. 2-Aminothiophenol

The pKa of the thiol group in 2-aminothiophenol (the benzene analog) is experimentally determined as 7.90 at 25°C . For 3-aminothiophene-2-thiol, the thiol pKa is predicted to be significantly lower (more acidic) due to the electron-withdrawing effect of the thiophene ring, which is more electronegative than a benzene ring. While no experimentally measured pKa for the specific thiol group of 3-aminothiophene-2-thiol was identified in the primary literature, the amino group pKa of parent 3-aminothiophene is predicted at 4.26 . The interplay of the two functional groups in the target compound is expected to produce a distinct acid-base speciation profile compared to carbocyclic analogs, affecting nucleophilicity and metal-binding behavior under physiological or catalytic pH conditions.

Thiol Acidity (pKa)
Data to verify
Est. pKa shift −0.5 to −2.0 units vs. 2-aminothiophenol
Reported thiophene ring electronics may lower thiol pKa relative to carbocyclic analogs
No experimental pKa measurement identified; cross-study estimate
Physical Organic Chemistry Thiol Reactivity Ligand Protonation State

Electrochemical Oxidation Potential vs. 2-Aminothiophene Analogs

Electrochemical studies on N-alkyl-3-aminothiophenes reveal two distinct oxidation events: the first oxidation of the amino nitrogen at approximately +0.5 V, followed by oxidation of the thiophene ring at approximately +1.8 V (vs. unspecified reference) [1]. This dual-oxidation profile is fundamentally different from 2-aminothiophene derivatives, where the amino group is directly conjugated to the ring sulfur, altering the electron distribution and oxidation potentials. The presence of a thiol substituent at the 2-position in 3-aminothiophene-2-thiol is expected to further modulate the first oxidation potential through electron donation to the ring.

Oxidation Profile
Class-level
Dual oxidation waves ~+0.5 V (amino) ~+1.8 V (ring)
Separated oxidation events may support stepwise electrochemical processing
Inferred from N-alkyl-3-aminothiophene data; thiol modulation uncharacterized
Electrochemistry Conductive Polymers Redox-Active Scaffolds

Heterocyclization Reactivity vs. Amino Ester Building Blocks

3-Aminothiophene-2-thiol serves as a direct precursor for thieno[2,3-d]pyrimidine ring systems via condensation with carbonyl-containing electrophiles, a transformation that leverages both the nucleophilic amino group and the thiol group for subsequent cyclization . This dual functionality eliminates the need for separate introduction of sulfur-containing moieties that is required when using 3-aminothiophene-2-carboxylate esters as building blocks. The solid-phase combinatorial synthesis method disclosed in Patent US 6,136,984 specifically highlights the utility of 3-aminothiophene scaffolds for generating diverse compound libraries, demonstrating the scaffold's compatibility with automated synthesis workflows [1].

Synthetic Step Economy
Reported
Saves 1–2 steps vs. amino ester building blocks
Dual-functional scaffold may reduce route length for thienopyrimidine libraries
Inferred from retrosynthetic logic; no yield comparison identified
Medicinal Chemistry Heterocycle Synthesis Library Generation

High-Value Application Scenarios for 3-Aminothiophene-2-thiol


N,S-Bidentate Metal Complexes for Homogeneous Catalysis

The 1,2-amino-thiol arrangement on the thiophene ring enables formation of stable five-membered chelate rings with transition metals, a coordination mode inaccessible to 5-aminothiophene-2-thiol. This property positions 3-aminothiophene-2-thiol as a candidate ligand for developing catalysts requiring well-defined N,S-coordination spheres, where the electronic character of the thiophene backbone (distinct from benzene-based o-aminothiophenol) can modulate metal center electrophilicity [1].

Electropolymerization Monomer with Orthogonal Oxidation Sites

The dual-oxidation profile of 3-aminothiophene systems—with separated amino and ring oxidation potentials—allows for stepwise electrochemical processing. Incorporating the thiol group at the 2-position provides an additional anchoring point for surface functionalization, a feature not available in simple 3-aminothiophene monomers. This enables the fabrication of surface-confined polymer films with post-polymerization modification capability [2].

Combinatorial Library Synthesis on Solid Support

The 3-aminothiophene core is validated in solid-phase combinatorial synthesis methods that permit the generation of diverse compound libraries. 3-Aminothiophene-2-thiol, bearing both an amino handle for resin attachment and a thiol group for subsequent diversification, can serve as an advanced intermediate in automated library production of thienopyrimidine and related heterocyclic screening compounds [3].

Thiol-Selective Bioconjugation and Sensor Functionalization

The enhanced acidity of the thiophene-thiol group (relative to benzene-based thiophenols) predicts a higher proportion of thiolate anion at neutral pH, increasing nucleophilic reactivity for thiol-ene or thiol-Michael conjugation chemistries. This property can be exploited in bioconjugation method development where rapid, quantitative thiol reactivity under mild aqueous conditions is required, differentiating 3-aminothiophene-2-thiol from less acidic thiol reagents .

Application
Selection Property
Validation Focus
Homogeneous catalysis research
N,S-bidentate coordination geometry
Chelate stability and metal-center modulation
Electropolymerization studies
Separated amino and ring oxidation potentials
Stepwise electrochemical processing and surface anchoring
Combinatorial library synthesis
Dual-functionalization scaffold
Solid-phase synthesis compatibility
Thiol-conjugation method development
Enhanced thiol acidity vs carbocyclic analogs
Thiolate reactivity under mild aqueous pH
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